8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
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Overview
Description
8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene typically involves multiple steps. One common method involves the reaction of sodium 8-mercaptoquinolinate with 3-chloro-2-methylpropene in an aqueous medium, using triethylbenzylammonium chloride as a phase transfer catalyst . This reaction yields an intermediate compound, which can then undergo further reactions with electrophilic reagents such as bromine, iodine, and mercury (II) chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Bromine: Used for oxidation and halogenation reactions.
Iodine: Employed in substitution reactions to form iodinated products.
Mercury (II) chloride: Utilized in specific electrophilic reactions to yield thiazinoquinolinium systems.
Major Products Formed
Dihydrothiazinoquinolinium bromide: Formed through the reaction with bromine.
Iodomethyl derivatives: Produced via reactions with iodine.
Scientific Research Applications
8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-(2-methylprop-2-enylsulfanyl)quinoline: Shares a similar sulfanyl group and undergoes comparable reactions with electrophilic reagents.
13-(2-bromoprop-2-enylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene: Another related compound with a bromopropyl group.
Uniqueness
8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is unique due to its specific ethyl and prop-2-enylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H19N3S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C18H19N3S2/c1-3-9-22-18-16-15(19-10-20-18)14-12-8-6-5-7-11(12)13(4-2)21-17(14)23-16/h3,10H,1,4-9H2,2H3 |
InChI Key |
DMRQZFKOHSOMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)SCC=C |
Origin of Product |
United States |
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